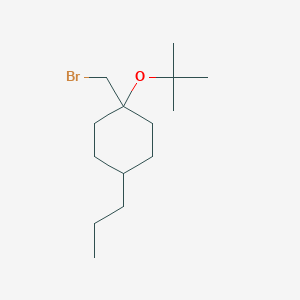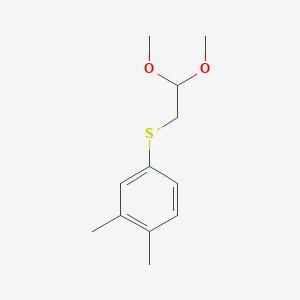
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 3,4-dimethylphenyl ring and a 2,2-dimethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:
3,4-dimethylphenylthiol+2,2-dimethoxyethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (2,2-Dimethoxyethyl)(4-methylphenyl)sulfane
- (2,2-Dimethoxyethyl)(2,3-dimethylphenyl)sulfane
- (2,2-Dimethoxyethyl)(3,5-dimethylphenyl)sulfane
Uniqueness
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
InChIキー |
GOPUSJYPGMVEKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SCC(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


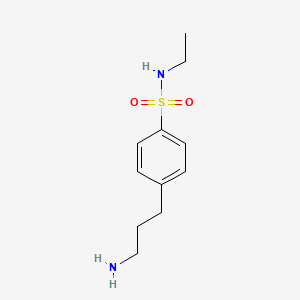
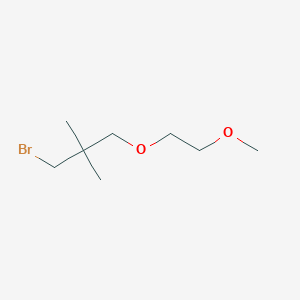

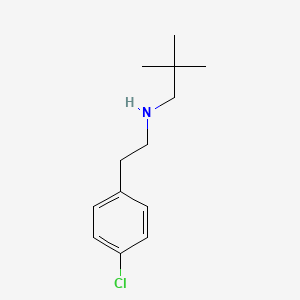
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
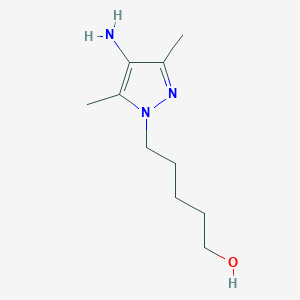
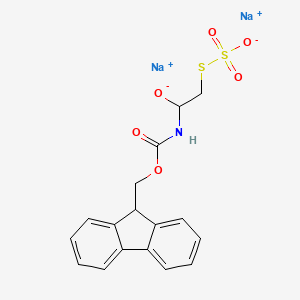
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
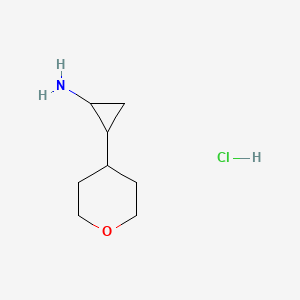
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
